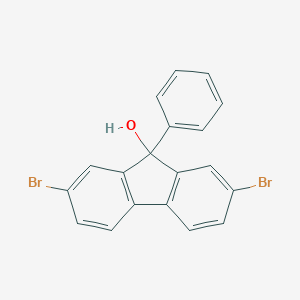

2,7-ジブロモ-9-フェニル-9H-フルオレン-9-オール

概要

説明

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .科学的研究の応用

電子機器用の誘電体材料

この化合物は、2,7-ジブロモフルオレンとベンゾシクロブテンの新規誘導体の合成に使用できます . これらの誘導体は、電子機器用の誘電体材料です . それらは、高い熱安定性と優れた誘電特性を持つ誘電体材料として機能します .

共役ポリマーの生成

構造への極性ドナーまたはアクセプターフラグメントの導入と共役ポリマーの生成により、蛍光特性、ホール伝導率が出現します . これらの特性は、太陽電池、ポリマーエレクトロルミネッセント材料、ディスプレイなど、多くの電子デバイスを作成するのに役立ちます .

高安定ポリマーの製造

フルオレン構造にベンゾシクロブテンフラグメントを導入すると、架橋された高安定ポリマーが生成され、優れた絶縁特性、機械的強度、および熱安定性が得られます .

無標識DNAマイクロアレイの合成

これは、無標識DNAマイクロアレイで使用される共役ポリマー、ポリ9,9'-ビス(6''-N,N,N-トリメチルアンモニウム)ヘキシル)フルオレン-co-alt-4,7-(2,1,3-ベンゾチアジアゾール)ジブロミドの合成に使用できます .

青色フォトルミネッセント非対称置換ポリフルオレンの調製

将来の方向性

作用機序

Target of Action

It is known that this compound is a precursor to a number of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .

Mode of Action

As a precursor to organic semiconducting polymers, it likely contributes to the formation of the polymer structure, which then interacts with light or electric current in opv and oled devices .

Biochemical Pathways

It is known that fluorenes, a class of compounds to which this molecule belongs, are used in the synthesis of organic semiconducting polymers .

Result of Action

In the context of materials science, this compound contributes to the performance of opv and oled devices by forming semiconducting polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. In general, factors such as temperature, humidity, and light exposure can affect the stability and performance of organic semiconducting polymers .

特性

IUPAC Name |

2,7-dibromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUBRZNTWOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622566 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132717-37-4 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)

![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)